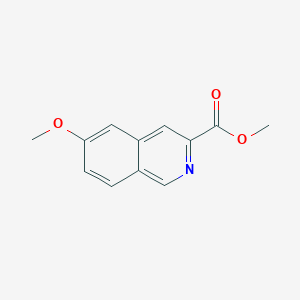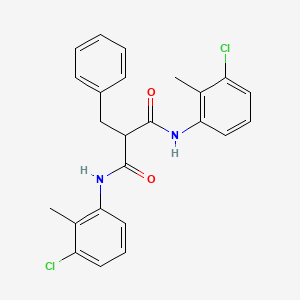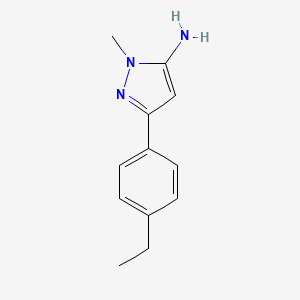
Methyl 6-methoxyisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxyisoquinoline-3-carboxylate typically involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate . This reaction proceeds through the loss of water rather than methanol, leading to the formation of the desired ester.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxyisoquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 6-methoxyisoquinoline-3-carboxylate exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, similar to other isoquinoline derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-isoquinolinecarboxylate: Another ester derivative of isoquinoline with similar chemical properties.
Methyl 1-methoxyisoquinoline-3-carboxylate: A closely related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
Methyl 6-methoxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methoxy group at the 6-position may confer distinct properties compared to other isoquinoline derivatives.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 6-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-7-13-11(12(14)16-2)6-9(8)5-10/h3-7H,1-2H3 |
InChI-Schlüssel |
GKRQHGXMVRSJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=NC=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)

![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)


![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)


![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)

![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
